molecular formula C16H14N4O3S B5541742 4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid

4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid

Cat. No. B5541742
M. Wt: 342.4 g/mol
InChI Key: DQMNITOYRRQPON-UHFFFAOYSA-N
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Description

Synthesis Analysis The compound 4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid, referred to here, involves complex synthetic routes. A related compound, synthesized and characterized, shows a similar backbone structure. The synthesis can include steps like the reaction of certain carboxyl chlorides with anesthesin, followed by hydrolysis, to afford related carboxylic acids, or acylation of various amines to yield corresponding diamides (Agekyan & Mkryan, 2015). Moreover, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a structurally related compound, has been detailed providing insights into process-oriented synthesis suitable for related structures (Lomov, 2019).

Molecular Structure Analysis The molecular structure of a related compound, 4-((1-phenyl-1H-tetrazol-5-ylthio)methyl) benzoic acid, has been characterized by various techniques, revealing a nonplanar geometric structure with an extensive π delocalization (Qingfu Zhang et al., 2012). This can provide a reference for understanding the molecular architecture and electronic properties of 4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid.

Chemical Reactions and Properties Chemical properties and reactions, such as bromination, nitration, and acetylation, have been explored in similar benzoic acid derivatives, leading to various substitution products which can shed light on potential chemical behaviors of the compound (Clarke et al., 1973).

Scientific Research Applications

Environmental Studies

Parabens, which share some structural similarities with the compound , have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient wastewater treatment processes, parabens persist at low concentration levels in effluents and are ubiquitous in surface waters and sediments due to continuous introduction from consumer products. Their presence and transformation products, including chlorinated derivatives, raise concerns about environmental health and necessitate further study on their stability and toxicity (Haman et al., 2015).

Pharmacological Research

Compounds like Hoechst 33258, which binds to the DNA minor groove, highlight the importance of structural analysis in drug development and biochemistry. Such molecules serve as tools for understanding DNA interactions, providing insights into cellular processes, and developing therapeutic agents. The study of these compounds aids in rational drug design and in elucidating the molecular basis for DNA recognition and binding (Issar & Kakkar, 2013).

Biochemical Analysis

The degradation pathways of various pharmaceuticals and organic compounds in environmental and biological contexts are crucial for understanding their impact and for developing remediation strategies. Studies on compounds like acetaminophen and nitisinone illustrate the complexity of these pathways and the formation of potentially toxic by-products. This research is essential for environmental protection, drug safety, and therapeutic efficacy (Qutob et al., 2022); (Barchańska et al., 2019).

properties

IUPAC Name

4-[[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-14-8-6-13(7-9-14)20-16(17-18-19-20)24-10-11-2-4-12(5-3-11)15(21)22/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMNITOYRRQPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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